3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c22-13-17-7-5-16(6-8-17)9-10-21(24)23-14-18-3-1-2-4-20(18)19-11-12-25-15-19/h1-8,11-12,15H,9-10,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHEPUNRJAKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CC=C(C=C2)C#N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanobenzaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzylamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond (-C(=O)NH-) undergoes hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : Strong acids (e.g., HCl) cleave the amide bond, yielding 3-(4-cyanophenyl)propanoic acid and 2-(thiophen-3-yl)benzylamine as products.
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Basic Hydrolysis : Strong bases (e.g., NaOH) produce the corresponding carboxylate salt and amine.
Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
| Conditions | Reactants | Products |
|---|---|---|
| 6M HCl, reflux | 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide | 3-(4-cyanophenyl)propanoic acid + 2-(thiophen-3-yl)benzylamine hydrochloride |
| 2M NaOH, ethanol/water | This compound | Sodium 3-(4-cyanophenyl)propanoate + 2-(thiophen-3-yl)benzylamine |
Nitrile Group Reduction
The 4-cyanophenyl group can be reduced to a primary amine (-CH2NH2) using catalytic hydrogenation or metal hydrides.
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Catalytic Hydrogenation : H₂ gas with a Raney nickel or palladium catalyst converts the nitrile to 3-(4-aminophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide .
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Lithium Aluminum Hydride (LiAlH4) : Reduces nitriles to amines in anhydrous ether solvents.
| Method | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Ni catalyst | Ethanol, 50°C, 12 hours | 3-(4-aminophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide |
| LiAlH4, THF | Reflux, 4 hours | 3-(4-aminophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide |
Thiophene Reactivity
The thiophene ring may undergo electrophilic substitution (e.g., sulfonation, halogenation), though specific data for this compound is limited. Computational modeling suggests the 3-position of thiophene is reactive due to electron-rich sulfur heteroatom participation .
Stability Under Physiological Conditions
While direct studies on this compound are unavailable, structurally similar amides (e.g., AS-1, an anticonvulsant analog) exhibit high metabolic stability in human liver microsomes and resistance to enzymatic hydrolysis . This suggests This compound may also demonstrate robust stability in biological systems.
Synthetic Routes (Inferred)
The compound’s synthesis likely involves:
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Amide Coupling : Reacting 3-(4-cyanophenyl)propanoic acid with 2-(thiophen-3-yl)benzylamine using carbodiimide reagents (e.g., EDC, DCC).
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Purification : Chromatographic separation to isolate the product .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and other solid tumors. The incorporation of the thiophene ring enhances the compound's ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
Several studies indicate that compounds with similar structures possess antimicrobial activities. The presence of the thiophene ring and the cyanophenyl group can enhance the compound’s interaction with microbial enzymes or cellular structures, making it effective against bacteria and fungi . For example, research on substituted thiophenes has shown their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Compounds derived from propanamide frameworks have been investigated for their anti-inflammatory properties. The structural characteristics of this compound suggest potential mechanisms of action that could inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study evaluating novel thiophene derivatives, researchers synthesized several compounds based on the propanamide framework. Among them, one derivative demonstrated superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents. The study highlighted the importance of specific substituents in enhancing anticancer activity, suggesting that further modifications could lead to more potent agents .
Case Study 2: Antimicrobial Screening
A series of compounds derived from similar structures were screened for antimicrobial activity against a panel of bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This case study underscores the potential for developing new antimicrobial agents based on the core structure of this compound .
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their modifications are summarized below:
Key Structural Differences:
- Aromatic Substituents : The target compound’s thiophene-benzyl group differs from MR-39’s fluorophenyl-cyclopropane and 3s’s trifluoromethoxy group. Thiophene enhances electron-rich interactions, while fluorinated groups improve metabolic stability .
- Backbone Modifications: MR-39 incorporates a urea linkage and cyclopropane ring, which rigidify the structure and enhance receptor binding . In contrast, compound 19D uses a propenoyl group for HDAC inhibition .
Physicochemical and Spectroscopic Properties
Data from and highlight critical differences:
| Property | Target Compound | Compound 3s | Compound 19D |
|---|---|---|---|
| Melting Point | Not reported | 142–144°C | 168–170°C |
| 1H NMR (δ ppm) | Aromatic H: ~7.2–7.8 (thiophene), 7.4–8.1 (benzyl) | 7.3–8.2 (trifluoromethoxy phenyl) | 6.8–7.6 (dimethoxyphenyl propenoyl) |
| 13C NMR (δ ppm) | C≡N: ~118 ppm | CF3O: ~120 ppm | C≡N: ~117 ppm |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.1 (highly lipophilic) | ~3.8 (balanced) |
- Solubility: The target compound’s cyanophenyl and thiophene groups likely reduce aqueous solubility compared to MR-39’s polar urea group .
- Spectral Signatures : Distinctive 19F NMR signals in 3s (δ -58 ppm for CF3O) and MR-39 (δ -112 ppm for F-phenyl) are absent in the target compound .
Biological Activity
The compound 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a propanamide backbone with a cyanophenyl group and a thiophen-3-yl benzyl moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzylpropionamide have shown effectiveness against various bacterial strains. The presence of the thiophene ring is known to enhance the lipophilicity and membrane penetration of such compounds, potentially increasing their antibacterial efficacy .
Antioxidant Properties
Compounds related to this compound have been evaluated for their antioxidant activity. Studies utilizing DPPH and ABTS assays demonstrated that certain derivatives possess strong radical scavenging abilities. For example, the IC50 values for related compounds were found to be lower than standard antioxidants like butylated hydroxyanisole (BHA), indicating significant antioxidant potential .
Enzyme Inhibition
The compound's ability to inhibit key enzymes is crucial for its therapeutic applications. In particular, studies have focused on its effects on monoamine oxidase (MAO) and cholinesterase enzymes:
- MAO Inhibition : Some derivatives of similar compounds have demonstrated selective inhibition of MAO-A and MAO-B, which are vital in the treatment of depression and neurodegenerative disorders. The IC50 values reported for these activities ranged from 1.38 µM to 2.48 µM, showcasing promising inhibitory effects .
- Cholinesterase Inhibition : Compounds with similar structures have also been assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Effective inhibitors can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of propanamide, one compound demonstrated significant antibacterial activity against Gram-positive bacteria with an MIC value of 32 µg/mL. This study highlighted the importance of substituents in enhancing the biological activity of similar compounds .
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective properties of related compounds in a model of oxidative stress-induced neurotoxicity. Results indicated that these compounds effectively reduced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., EDC·HCl) with HOBt or HOAt as coupling agents. Optimize stoichiometry (1:1 molar ratio of carboxylic acid to amine), and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For example, similar propanamide derivatives were synthesized with yields >70% using these conditions . Triethylamine is often added to neutralize HCl byproducts .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.1 ppm for cyanophenyl and thiophene groups) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 361.12) .
Q. What are the primary research applications of this compound in chemistry and biology?
- Methodological Answer :
- Organic Synthesis : Acts as a building block for complex molecules due to its cyanophenyl (electron-withdrawing) and thiophene (π-conjugated) moieties .
- Biological Studies : Used to investigate interactions with enzymes or receptors (e.g., kinase or GPCR targets) via competitive binding assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-cyanophenyl and thiophen-3-yl moieties in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace cyanophenyl with halogenated or methoxy groups and thiophene with furan/pyridine. Test analogs in bioassays (e.g., IC50 measurements).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with targets like kinases .
- Example: A study on similar propanamides showed that cyanophenyl enhances target affinity by 10-fold compared to chlorophenyl .
Q. What methodologies address discrepancies in the compound’s solubility and stability across experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, or PBS (pH 7.4) with sonication. For low solubility (<1 mg/mL), use cyclodextrin-based formulations .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products can be identified via LC-MS .
Q. How can researchers resolve contradictory activity data in enzymatic vs. cell-based assays?
- Methodological Answer :
- Assay Optimization : Standardize ATP concentrations (for kinase assays) or cell passage numbers.
- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts to confirm target specificity .
- Example: A propanamide derivative showed IC50 = 27 nM in enzymatic assays but lower potency in cells due to efflux pumps, resolved with ABC transporter inhibitors .
Q. What computational strategies predict the compound’s interaction with voltage-gated ion channels?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to sodium channel homology models (e.g., Nav1.7) using GROMACS .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the channel’s selectivity filter .
- Reference: A related cyanophenyl-containing compound (indoxacarb) targets insect sodium channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
